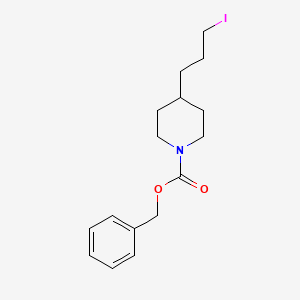
Benzyl 4-(3-iodopropyl)piperidine-1-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Benzyl 4-(3-iodopropyl)piperidine-1-carboxylate: is an organic compound with the molecular formula C16H22INO2 It is a derivative of piperidine, a six-membered heterocyclic amine, and contains an iodopropyl group attached to the piperidine ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of Benzyl 4-(3-iodopropyl)piperidine-1-carboxylate typically involves the reaction of piperidine derivatives with iodopropyl reagents. One common method includes the reaction of piperidin-4-ol hydrochloride with benzyl chloroformate in the presence of sodium hydroxide and a solvent mixture of water and 1,4-dioxane . The reaction is carried out at room temperature for about 30 minutes, resulting in the formation of the desired product.
Industrial Production Methods: Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity and yield of the final product through various purification techniques such as recrystallization or chromatography.
Análisis De Reacciones Químicas
Types of Reactions: Benzyl 4-(3-iodopropyl)piperidine-1-carboxylate can undergo various chemical reactions, including:
Substitution Reactions: The iodopropyl group can participate in nucleophilic substitution reactions, where the iodine atom is replaced by other nucleophiles.
Oxidation and Reduction Reactions: The piperidine ring can undergo oxidation to form piperidones or reduction to form piperidines with different substituents.
Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and alcohol.
Common Reagents and Conditions:
Nucleophilic Substitution: Common reagents include sodium azide, potassium cyanide, and thiols.
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.
Reduction: Hydrogen gas in the presence of a palladium catalyst or lithium aluminum hydride can be employed.
Hydrolysis: Acidic conditions (e.g., hydrochloric acid) or basic conditions (e.g., sodium hydroxide) are typically used.
Major Products Formed:
Substitution Reactions: Products include azido, cyano, or thiol-substituted derivatives.
Oxidation: Products include piperidones.
Reduction: Products include reduced piperidine derivatives.
Hydrolysis: Products include benzyl alcohol and 4-(3-iodopropyl)piperidine-1-carboxylic acid.
Aplicaciones Científicas De Investigación
Chemistry: Benzyl 4-(3-iodopropyl)piperidine-1-carboxylate is used as an intermediate in the synthesis of various organic compounds. Its reactivity makes it a valuable building block for constructing more complex molecules.
Biology and Medicine: In medicinal chemistry, this compound can be used to synthesize potential drug candidates. Piperidine derivatives are known for their pharmacological activities, including analgesic, anti-inflammatory, and antipsychotic properties .
Industry: The compound can be used in the development of new materials and as a reagent in industrial chemical processes. Its unique structure allows for the creation of specialized polymers and other advanced materials.
Mecanismo De Acción
The mechanism of action of Benzyl 4-(3-iodopropyl)piperidine-1-carboxylate depends on its specific application. In medicinal chemistry, the compound may interact with various molecular targets, such as enzymes or receptors, to exert its effects. The iodopropyl group can enhance the compound’s ability to penetrate biological membranes, increasing its bioavailability and efficacy .
Comparación Con Compuestos Similares
- Benzyl 4-hydroxy-1-piperidinecarboxylate
- 1-Benzyl-4-piperidone
- Ethyl 1-benzyl-4-oxo-3-piperidinecarboxylate
Comparison: Benzyl 4-(3-iodopropyl)piperidine-1-carboxylate is unique due to the presence of the iodopropyl group, which imparts distinct reactivity and potential biological activity. Compared to similar compounds, it may offer advantages in terms of synthetic versatility and pharmacological properties .
Propiedades
Fórmula molecular |
C16H22INO2 |
|---|---|
Peso molecular |
387.26 g/mol |
Nombre IUPAC |
benzyl 4-(3-iodopropyl)piperidine-1-carboxylate |
InChI |
InChI=1S/C16H22INO2/c17-10-4-7-14-8-11-18(12-9-14)16(19)20-13-15-5-2-1-3-6-15/h1-3,5-6,14H,4,7-13H2 |
Clave InChI |
DGFBYRABBHDMPZ-UHFFFAOYSA-N |
SMILES canónico |
C1CN(CCC1CCCI)C(=O)OCC2=CC=CC=C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



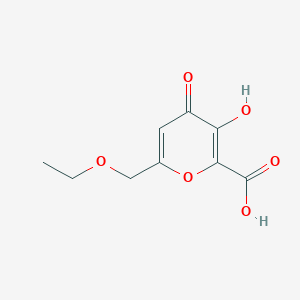

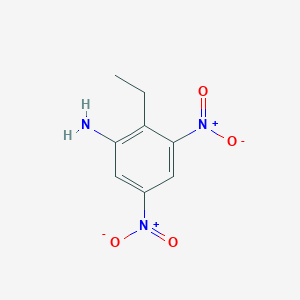
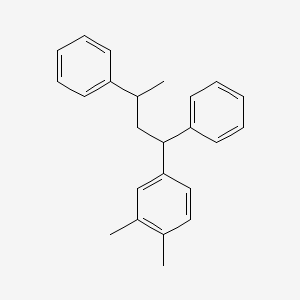
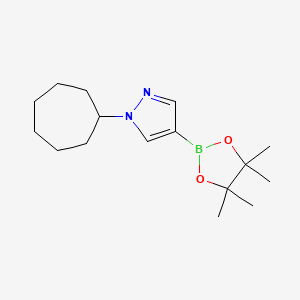
![Trimethylsilyl 3-[bis(trimethylsilyl)amino]-2-(trimethylsilylamino)propanoate](/img/structure/B13968003.png)
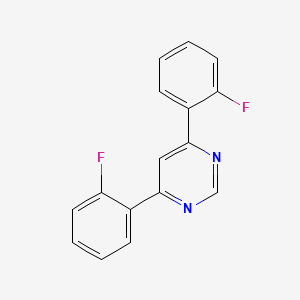
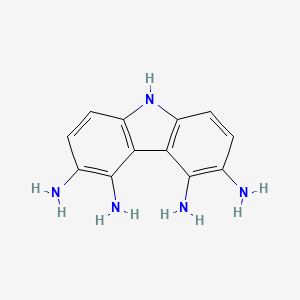
![Methyl 2,3-dihydro-1H-pyrido[2,3-b][1,4]thiazine-7-carboxylate](/img/structure/B13968015.png)
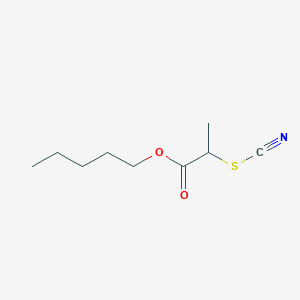

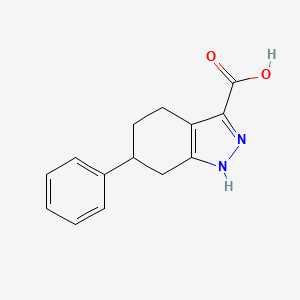
![3-Chloro-N-(5-nitro-2-thiazolyl)benzo[b]thiophene-2-carboxamide](/img/structure/B13968025.png)
